molecular formula C8H10N2O B14112570 N-Ethylpicolinamide

N-Ethylpicolinamide

Cat. No.: B14112570
M. Wt: 150.18 g/mol
InChI Key: CYHDKNQVKVBPNY-UHFFFAOYSA-N
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Description

N-Ethylpicolinamide is an organic compound with the molecular formula C8H10N2O It is a derivative of picolinamide, where an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpicolinamide can be synthesized through several methods. One common approach involves the reaction of picolinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

Picolinamide+Ethyl IodideThis compound+Potassium Iodide\text{Picolinamide} + \text{Ethyl Iodide} \rightarrow \text{this compound} + \text{Potassium Iodide} Picolinamide+Ethyl Iodide→this compound+Potassium Iodide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylpicolinic acid.

    Reduction: Reduction reactions can convert it to N-ethylpicolinamine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: N-Ethylpicolinic acid.

    Reduction: N-Ethylpicolinamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Ethylpicolinamide has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: It serves as a building block for the synthesis of bioactive molecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethylpicolinamide depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

    Picolinamide: The parent compound without the ethyl group.

    N-Methylpicolinamide: A similar compound with a methyl group instead of an ethyl group.

    N-Propylpicolinamide: A derivative with a propyl group.

Uniqueness: N-Ethylpicolinamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-ethylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,9,11)

InChI Key

CYHDKNQVKVBPNY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=N1

Origin of Product

United States

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